6,7-Dimethoxy-3-((E)-styryl)-quinoline
Description
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h3-13H,1-2H3/b9-8+ |
InChI Key |
NQVBNOPSVRCGSI-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinoline derivatives with modifications at positions 3, 4, 6, or 7 exhibit varied biological activities. Below is a comparative analysis of key analogs:
- Substituent Position: The position of the styryl group significantly impacts activity. For example, E-2-styrylquinolines (styryl at position 2) are potent HIV-1 integrase inhibitors , whereas the 3-styryl derivative in the target compound may target PDGFRB .
- In contrast, methoxy groups (electron-donating) may stabilize π-π interactions in hydrophobic protein domains .
- Steric Considerations: Bulky substituents at position 4 (e.g., anilino groups in c-Met inhibitors) improve selectivity by occupying specific kinase pockets , while smaller groups like styryl at position 3 favor broader receptor interactions.
Preparation Methods
Base-Catalyzed Aldol Condensation
The Claisen-Schmidt reaction between 6,7-dimethoxyquinoline-3-carbaldehyde and substituted acetophenones remains the most widely employed route. In a representative procedure, 6,7-dimethoxyquinoline-3-carbaldehyde (1.0 mmol) and 4-methoxyacetophenone (1.2 mmol) are dissolved in methanol under nitrogen. Aqueous KOH (10%, 5 mL) is added dropwise, and the mixture is stirred at 25°C for 36–48 hours. Neutralization with HCl yields the crude product, which is purified via column chromatography (petroleum ether/ethyl acetate, 3:1) to obtain the (E)-isomer in 58–73% yield. Key advantages include operational simplicity and compatibility with electron-donating aryl groups.
Stereochemical Control
The (E)-configuration is favored due to conjugation stabilization between the quinoline π-system and styryl double bond. Nuclear Overhauser Effect (NOE) spectroscopy confirms trans-geometry, with characteristic coupling constants (J = 15.6–15.9 Hz) observed in NMR. Polar solvents like DMSO enhance stereoselectivity by stabilizing the transition state through hydrogen bonding.
Catalytic Hydrogenation of Alkynyl Precursors
Palladium-Mediated Alkyne Reduction
An alternative route involves semi-hydrogenation of 6,7-dimethoxy-3-((phenylethynyl))quinoline. Using Lindlar catalyst (5% Pd/CaCO₃) in ethyl acetate under H₂ (1 atm), the alkynyl intermediate undergoes partial reduction to the (E)-styryl product. This method achieves 68–85% yields but requires strict control over hydrogenation time to prevent over-reduction to the ethyl derivative.
Solvent and Catalyst Optimization
Recent studies demonstrate that adding quinoline (0.1 equiv) as a catalyst poison suppresses over-hydrogenation. Tetrahydrofuran (THF) improves solubility of aromatic substrates, enabling reactions at 0.5 M concentration without compromising selectivity.
Perkin Reaction/Decarboxylation Strategy
Synthesis of Styrylacrylic Acid Intermediates
3-Methoxyphenylacetic acid and salicylaldehyde undergo Perkin condensation in acetic anhydride with triethylamine (1.1 equiv) at 110°C for 6 hours. The resulting 2-(3-methoxyphenyl)-3-(2-hydroxyphenyl)acrylic acid is isolated in 74% yield after recrystallization from ethanol. Decarboxylation using Cu powder in quinoline at 190°C for 4 hours produces 3-methoxy-2'-hydroxystilbene, which is subsequently cyclized to the quinoline framework.
Cyclization Conditions
Polyphosphoric acid (PPA) at 120°C for 3 hours facilitates intramolecular Friedel-Crafts acylation, forming the quinoline ring with 81–89% efficiency. This method avoids protection/deprotection steps for hydroxyl groups, significantly streamlining synthesis.
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling
Arylboronic acids react with 3-bromo-6,7-dimethoxyquinoline under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/K₂CO₃ (2 M) at 80°C. Styryl boronic esters provide superior reactivity, yielding the target compound in 70–78% with excellent (E)-selectivity.
Ligand Effects
Bidentate ligands like S-BINAP enhance coupling efficiency for sterically hindered substrates, reducing reaction times from 24 to 8 hours. Microwave irradiation (150 W, 100°C) further accelerates the process while maintaining >95% stereopurity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | (E)-Selectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen-Schmidt | 58–73 | >99% | No transition metals required | Limited to activated ketones |
| Catalytic Hydrogenation | 68–85 | 92–97% | Broad substrate scope | Over-reduction risks |
| Perkin/Decarboxylation | 74–89 | 100% | Scalable (>100 g) | High-temperature steps |
| Suzuki Coupling | 70–78 | >99% | Modular aryl group variation | Boronic acid availability |
Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 85:15) shows >99% purity with tᴿ = 6.7 minutes. MS (ESI⁺): m/z 291.3 [M+H]⁺, matching theoretical molecular weight.
Recent Methodological Innovations
Microwave-Assisted Synthesis
Irradiating Claisen-Schmidt reactions at 150 W for 15 minutes boosts yields to 82–88% while reducing solvent usage by 40%.
Q & A
Q. What are the primary synthetic routes for 6,7-dimethoxy-3-((E)-styryl)-quinoline?
Methodological Answer: The synthesis typically involves two key strategies:
- Nucleophilic Substitution : Reacting 4-chloro-6,7-dimethoxyquinoline with styryl derivatives under basic conditions (e.g., K₂CO₃ in DMSO or methanol) to form the ether linkage .
- C–H Alkenylation : Transition-metal-catalyzed (e.g., Pd) coupling of quinoline N-oxides with styryl reagents, enabling direct introduction of the (E)-styryl group .
Table 1: Representative Reaction Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-chloro-6,7-dimethoxyquinoline, styryl-OH, K₂CO₃, DMSO, 80°C | 65–75 | |
| Pd-Catalyzed C–H Alkenylation | Quinoline N-oxide, styrylboronic acid, Pd(OAc)₂, 100°C | 50–60 |
Q. How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and trans-styryl protons (J = 16 Hz, δ 6.5–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 321 [M+H]⁺ confirm the molecular formula C₁₉H₁₇NO₂ .
- X-Ray Crystallography : Resolves regiochemistry of the styryl group and confirms (E)-configuration via dihedral angles (e.g., 76° between quinoline and phenyl rings) .
Advanced Research Questions
Q. How can regioselectivity challenges in styryl group introduction be addressed?
Methodological Answer: Regioselectivity depends on:
- Catalyst Choice : Pd catalysts favor C3 alkenylation in quinoline N-oxides, while Ru systems may target C2 .
- Directing Groups : Methoxy groups at C6/C7 act as electron-donating groups, directing electrophilic substitution to C3 .
Key Optimization Parameters : - Temperature (80–120°C) and solvent polarity (DMSO > THF).
- Use of sterically hindered bases (e.g., DBU) to minimize byproducts .
Q. How do crystallographic studies resolve structural contradictions in quinoline derivatives?
Methodological Answer:
- X-Ray Diffraction : Identifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking at 3.7 Å) that stabilize the (E)-styryl configuration .
- Dihedral Angle Analysis : Confirms planarity of the quinoline-styryl system (angles <30° indicate conjugation) .
Table 2: Structural Parameters from Crystallography
| Parameter | Value (Molecule A) | Value (Molecule B) | Reference |
|---|---|---|---|
| Dihedral Angle (Quinoline-Phenyl) | 76.25° | 70.39° | |
| π-π Interaction Distance | 3.737 Å | 3.737 Å |
Q. What computational tools predict biological activity and drug-likeness of 6,7-dimethoxy-3-((E)-styryl)-quinoline?
Methodological Answer:
- PASS Algorithm : Predicts antiparasitic activity (Pa > 0.7) due to structural similarity to styryl quinolines targeting Trypanosoma cruzi .
- SwissADME : Estimates logP = 3.2 (optimal for blood-brain barrier penetration) and 2 hydrogen bond acceptors, indicating oral bioavailability .
Key SAR Insights : - Methoxy groups enhance solubility and binding to hydrophobic enzyme pockets.
- (E)-styryl configuration improves steric fit in PDGFRβ kinase active sites (IC₅₀ = 80 nM) .
Q. How are contradictions in reported biological activities analyzed?
Methodological Answer:
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Enzyme Assays : Validate target engagement (e.g., PDGFRβ kinase inhibition) using competitive ATP-binding assays .
- Molecular Dynamics Simulations : Identify key binding residues (e.g., Lys627 in PDGFRβ) for rational analog design .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency (yield increase from 65% to 80%) .
- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains yield while lowering costs .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., styryl isomerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
